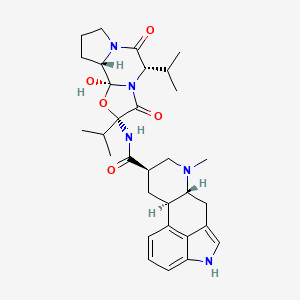

Dihydroergocornine

概要

説明

ジヒドロエルゴコルニンは、エルゴタミンアルカロイド、特にエルゴコルニンのジヒドロ化誘導体です。これは、認知症改善薬と降圧作用を持つエルゴロイッドメシル酸塩の3つの成分の1つです。 ジヒドロエルゴコルニンは、脳血流と血管抵抗に大きな影響を与えることが知られており、加齢に伴う認知機能の低下やその他の神経疾患の治療に役立つ化合物です .

作用機序

ジヒドロエルゴコルニンは、いくつかのメカニズムを通じてその効果を発揮します。

血管拡張: 血管拡張中枢を刺激し、平均動脈圧の低下につながります。

アドレナリン作動性および交感神経作動性作用: アドレナリンとノルアドレナリンの作用を阻害し、交感神経系の活動を抑制します。

受容体阻害: セロトニン受容体とノルアドレナリン受容体におけるアンタゴニストとして作用し、過剰な刺激を防ぎ、脳の代謝恒常性を維持します

類似化合物:

- ジヒドロエルゴクリスティン

- ジヒドロ-α-エルゴクリプチン

比較: ジヒドロエルゴコルニン、ジヒドロエルゴクリスティン、およびジヒドロ-α-エルゴクリプチンは、すべてエルゴロイッドメシル酸塩の成分です。構造と薬理作用は類似していますが、ジヒドロエルゴコルニンは、脳血流と血管抵抗に対する特異的な効果において独特です。 これは、神経疾患の治療に特に役立ちます .

生化学分析

Biochemical Properties

Dihydroergocornine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure . In the brain, this compound decreases cerebral blood flow, cerebral vascular resistance, and oxygen uptake, contributing to cerebral metabolic homeostasis . The compound interacts with adrenergic, dopaminergic, and serotonergic receptors, influencing neurotransmitter systems and cerebral metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to decrease cerebral blood flow and oxygen uptake in the brain, which helps maintain cerebral metabolic homeostasis . The compound influences cell signaling pathways by interacting with adrenergic, dopaminergic, and serotonergic receptors, which can impact gene expression and cellular metabolism . Additionally, this compound has been shown to have a normalizing effect on central monoaminergic neurotransmitter systems .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with adrenergic, dopaminergic, and serotonergic receptors. It acts as an antagonist at alpha-adrenergic receptors and has mixed agonist/antagonist effects at dopamine and serotonin receptors . The biotransformation of this compound occurs via oxidation and cleavage of the proline in the peptide portion of the molecule, as well as by the splitting of the amide bond, yielding dihydrolysergic acid amide . These interactions contribute to its effects on neurotransmitter systems and cerebral metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound administration in non-toxic doses presents sympatholytic and hypotensive properties, which are observed as a significantly decreased mean arterial pressure . Over time, these effects contribute to maintaining cerebral metabolic homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies designed to evaluate parameters of learning and memory, this compound administration has been associated with improved cognitive function . At high doses, the compound may exhibit toxic or adverse effects. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and cleavage of the proline in the peptide portion of the molecule, as well as the splitting of the amide bond . These metabolic processes yield dihydrolysergic acid amide, which contributes to the compound’s effects on neurotransmitter systems and cerebral metabolism . The metabolism of this compound can be influenced by other compounds, such as medroxyprogesterone acetate and mefenamic acid .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function . The transport and distribution of this compound are essential for its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

準備方法

合成経路と反応条件: ジヒドロエルゴコルニンは、エルゴコルニンの水素化によって合成されます。これは、リゼルグ酸部分の二重結合に水素を付加することを伴います。 このプロセスは通常、制御された温度と圧力条件下で、炭素担持パラジウム(Pd/C)などの水素化触媒を必要とします .

工業生産方法: ジヒドロエルゴコルニンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、エルゴットからエルゴコルニンを抽出し、精製と水素化を行います。 反応条件は、最終生成物の高収率と高純度を確保するために最適化されています .

化学反応の分析

反応の種類: ジヒドロエルゴコルニンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、さまざまな酸化された誘導体の形成につながる可能性があります。

還元: さらなる還元は、分子に存在する官能基を変える可能性があります。

置換: 置換反応は、分子上のさまざまな位置で起こり、新しい誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。

還元: 炭素担持パラジウム(Pd/C)などの触媒の存在下での水素ガス(H₂)が一般的に使用されます。

置換: 望ましい置換に応じて、さまざまな求核剤と求電子剤を使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、ヒドロキシル化またはケトン誘導体の形成につながる可能性があり、一方、還元は完全に飽和した化合物を生成する可能性があります .

4. 科学研究への応用

ジヒドロエルゴコルニンは、次のような幅広い科学研究の用途を持っています。

科学的研究の応用

Pharmacokinetics

Dihydroergocornine is rapidly absorbed after oral administration, with a peak plasma concentration reached approximately 1.4 hours post-dose. The absorption half-life is about 0.32 hours, with an estimated bioavailability of 25% .

Treatment of Cognitive Impairment

This compound is commonly included in formulations aimed at alleviating symptoms of cognitive decline in elderly patients. Studies have shown that it can improve cognitive function by enhancing cerebral blood flow and oxygenation .

Management of Hypertension

The compound's ability to lower blood pressure makes it useful in treating essential hypertension. Clinical trials have indicated that this compound can significantly reduce mean arterial pressure in hypertensive patients without causing severe side effects .

Case Study 1: Cognitive Improvement in Elderly Patients

A study involving elderly patients experiencing mild cognitive impairment demonstrated significant improvements in cognitive function following treatment with this compound. Patients reported reduced symptoms of confusion and improved overall mental clarity after several weeks of therapy .

Case Study 2: Blood Pressure Regulation

In a clinical trial focused on patients with essential hypertension, this compound was administered over a period of six weeks. Results showed a marked decrease in systolic and diastolic blood pressure readings, with minimal adverse effects reported, indicating its efficacy as an antihypertensive agent .

Comparative Data Table

| Application | Mechanism of Action | Clinical Outcomes |

|---|---|---|

| Cognitive Impairment | Increases cerebral blood flow; enhances oxygenation | Improved cognition; reduced confusion |

| Hypertension | Vasodilation; sympatholytic effects | Significant reduction in blood pressure |

類似化合物との比較

- Dihydroergocristine

- Dihydro-alpha-ergocryptine

Comparison: Dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine are all components of ergoloid mesylates. While they share similar structures and pharmacological properties, this compound is unique in its specific effects on cerebral blood flow and vascular resistance. This makes it particularly valuable in the treatment of neurological conditions .

生物活性

Dihydroergocornine is a synthetic derivative of ergot alkaloids, primarily used for its nootropic and vasoregulating properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, drawing from diverse sources to provide a comprehensive overview.

Overview of this compound

Chemical Structure and Properties

- This compound is chemically identified as 9,10 alpha-dihydro-12'-hydroxy-2',5'alpha-bis(1-methylethyl)-ergotaman-3',6',18-trione. It is part of the ergoloid mesylate mixture, which includes other derivatives such as dihydroergocristine and dihydroergocryptine .

Pharmacological Classification

- Type: Nootropic agent

- Mechanism of Action: While the exact mechanisms remain partially understood, this compound exhibits sympatholytic and hypotensive effects through antagonism of serotonin and adrenergic receptors .

This compound's biological activity is attributed to several key mechanisms:

- Vasoregulation: It promotes vasodilation in hypertensive patients while exhibiting tonic effects in hypotensive individuals. This dual action helps regulate blood pressure effectively .

- Cerebral Blood Flow: The compound has been shown to enhance cerebral blood flow and oxygen consumption, contributing to its neuroprotective effects. This is particularly beneficial in conditions like Alzheimer's disease, where it has been reported to reduce amyloid-beta levels in neuronal cultures .

- Receptor Interactions:

Absorption and Distribution

- This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached approximately 1.4 hours post-dose. The absorption percentage is around 25%, indicating effective bioavailability compared to other components in the ergoloid mixture .

Metabolism

- The metabolism involves oxidation and cleavage processes, yielding several metabolites that retain the essential ring structure characteristic of ergot alkaloids. Notably, dihydrolysergic acid amide is one significant metabolite formed during this process .

Elimination

- Following oral administration, the majority of this compound is eliminated via feces (approximately 97.5%), with minimal renal excretion observed .

Cognitive Decline

This compound has been primarily indicated for treating idiopathic cognitive decline in elderly patients. Clinical studies suggest that it can alleviate symptoms such as confusion, mood disturbances, and dizziness in geriatric populations. Its efficacy appears most pronounced when administered during early stages of cognitive deterioration .

Hypertension

Research indicates that this compound can effectively lower blood pressure in hypertensive patients by reducing mean arterial pressure through its sympatholytic actions. This property makes it a valuable option for managing hypertension without the vasoconstrictor side effects typical of natural ergot alkaloids .

Case Studies

Several clinical observations have highlighted the benefits of this compound:

- Geriatric Patients: A study involving elderly patients demonstrated significant improvements in cognitive function and emotional stability after a regimen of this compound therapy over several weeks .

- Hypertensive Responses: Another case report noted that patients receiving intravenous this compound exhibited marked reductions in blood pressure without adverse cardiovascular effects, supporting its role as a safe antihypertensive agent .

特性

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEALOBQTUQIVGU-QNIJNHAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044013 | |

| Record name | Dihydroergocornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | Dihydroergocornine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action by which dihydroergocornine exerts its effects are not entirely defined. However, it is reported that dihydroergocornine has central and peripheral effects. The fall in blood pressure seems to be related to the stimulation of the vasodilator center. It has been demonstrated that dihydroergocornine possesses potent adrenolytic and sympathicolytic actions. The effect of dihydroergocornine is related to the inhibitory effect against the serotonin and noradrenaline receptors in which dihydroergocornine seems to be very potent against a stimulation-induced noradrenaline overflow. It also presents a stimulatory effect in arterial and venous smooth muscle when administered at slightly higher concentrations than the necessary for the inhibitory effect. | |

| Record name | Dihydroergocornine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25447-65-8 | |

| Record name | Dihydroergocornine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25447-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergocornine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergocornine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergocornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergocornine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOCORNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydroergocornine exert its effects on the central nervous system?

A1: While the exact mechanism remains under investigation, research suggests this compound may influence multiple neurotransmitter systems. It appears to counteract the elevation of cyclic AMP content in brain tissue induced by noradrenaline or dopamine. [] Evidence points towards potential noradrenaline antagonist, dopamine agonist, and serotonin agonist effects. [] Further research is needed to fully elucidate its precise interactions within the brain.

Q2: this compound is mentioned as having potential in treating peripheral vascular diseases. What is its mechanism in this context?

A2: this compound, along with other dihydrogenated ergot alkaloids, exhibits adrenergic blocking properties. [, , ] This means it can inhibit the effects of adrenaline and noradrenaline, neurotransmitters involved in vasoconstriction. By blocking these effects, this compound may contribute to vasodilation, potentially improving blood flow in peripheral vascular diseases.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C31H41N5O5, and its molecular weight is 563.7 g/mol.

Q4: What is known about the absorption of this compound?

A4: Studies using tritium-labeled this compound in humans indicate that it reaches peak plasma concentration around 1 to 2 hours after oral administration. [] The absorption quotient, calculated from urinary excretion data, was found to be between 25% and 30%, suggesting moderate absorption. []

Q5: Are there differences in bioavailability between different formulations of this compound?

A5: A study comparing the bioavailability of dihydroergotoxine mesylate (a mixture containing this compound) from tablets and oral solution found that while the tablet formulation showed delayed absorption due to dissolution time, other pharmacokinetic parameters, including bioavailability, were comparable. []

Q6: What evidence supports the use of this compound in age-related cognitive decline?

A6: Research in animal models and healthy elderly volunteers suggests that this compound, often as part of a mixture like co-dergocrine mesylate, may improve cognitive function, including memory and learning. [] Controlled studies in elderly patients with age-related cognitive decline have shown potential benefits in some cognitive parameters, although the clinical significance of these findings remains a subject of debate. [, , ]

Q7: Has this compound been studied in the context of hypertension?

A7: Yes, studies investigating this compound in hypertensive patients have shown it can induce a reduction in blood pressure, potentially through its sympatholytic properties. [, , , , , , ] Some research suggests that this blood pressure-lowering effect is not associated with a reactive increase in heart rate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。